molecular formula C6H5BrN4 B1528219 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1250444-41-7

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1528219
CAS No.: 1250444-41-7
M. Wt: 213.03 g/mol
InChI Key: BMFLPKDEGSSKHU-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with the CAS Number: 1250444-41-7 . It has a molecular weight of 213.04 . This compound is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process can involve the use of various reagents and catalysts, and the specific methods can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5BrN4 . More detailed information about its structure can be obtained through techniques such as IR spectroscopy and NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 213.04 . More detailed physical and chemical properties can be determined through various analytical techniques.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds due to its reactive bromine and methyl groups. One research pathway involves the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization. These compounds can be rearranged into [1,2,4]triazolo[1,5-c]pyrimidines by base- or acid-promoted Dimroth rearrangement, showcasing their utility in creating structurally diverse molecules for further chemical exploration. The halogen functionalities enhance their role as synthetic intermediates, enabling further diversification through cross-coupling reactions and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial activity. For instance, novel 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines synthesized via microwave-assisted Suzuki cross-coupling displayed significant in vitro activity against Mycobacterium tuberculosis H37Rv and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Verbitskiy et al., 2016).

Antitumor and Antiviral Activities

Derivatives featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been identified with antitumor, antiviral, herbicidal, and fungicidal activities. This versatility underscores the potential of such compounds in medicinal chemistry and agriculture, highlighting their significance beyond mere structural interest. Their development and application in these fields continue to accelerate, underscoring the [1,2,4]triazolo[1,5-a]pyrimidine core as a valuable entity in the synthesis of compounds with diverse biological activities (Pinheiro et al., 2020).

Mechanism of Action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-9-6-8-2-5(7)3-11(6)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLPKDEGSSKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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